molecular formula C18H14O2 B1180048 recombinant PF4-241 CAS No. 136512-13-5

recombinant PF4-241

Cat. No.: B1180048
CAS No.: 136512-13-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Modifications in Heparin-Binding Domains

rPF4-241 was designed through targeted mutagenesis of the native PF4 gene to disrupt its heparin-binding capacity. The carboxy-terminal region, critical for heparin interaction, underwent substitution of lysine residues with glutamine and glutamate pairs. Specifically:

  • Lys-58 and Lys-59 were replaced with Gln-58 and Glu-59
  • Lys-65 and Lys-66 were substituted with Gln-65 and Glu-66 .

These substitutions eliminated the positively charged lysine clusters essential for electrostatic interactions with heparin’s sulfated glycosaminoglycans. The altered sequence reduced the protein’s isoelectric point (pI) from ~10.5 (native PF4) to ~8.2, significantly diminishing heparin affinity .

Table 1: Key Sequence Differences Between Native PF4 and rPF4-241

Position Native PF4 Residues rPF4-241 Residues Charge Change
58–59 Lys-Lys Gln-Glu +2 → -1
65–66 Lys-Lys Gln-Glu +2 → -1

Tertiary and Quaternary Structure Analysis via X-Ray Crystallography

X-ray crystallography reveals that rPF4-241 retains the tetrameric quaternary structure of native PF4 but exhibits distinct symmetry and interfacial interactions:

  • Native PF4 Structure : Forms an asymmetric tetramer (space group P2₁2₁2₁) with a central β-sheet core flanked by C-terminal α-helices. A ring of lysine and arginine residues (Lys-46, Arg-49, Arg-20, Arg-22) creates a cationic surface for heparin binding .
  • rPF4-241 Structure : Adopts a symmetric tetramer (space group P4₃2₁2) stabilized by redesigned dimer-dimer interfaces. The absence of lysine clusters eliminates the cationic ring, resulting in a neutral surface charge distribution .

Table 2: Crystallographic Parameters of PF4 Variants

Parameter Native PF4 rPF4-241
Space Group P2₁2₁2₁ P4₃2₁2
Unit Cell (Å) a=63.7, b=66.7, c=80.5 a=68.2, b=68.2, c=108.3
Resolution (Å) 2.4 2.8
Tetramer Symmetry Asymmetric Symmetric

Molecular dynamics simulations confirm that the loss of lysine residues in rPF4-241 reduces conformational flexibility in the C-terminal helix, stabilizing the tetrameric assembly despite abolished heparin binding .

Comparative Molecular Dynamics Simulations with Native PF4

Simulations highlight critical differences in electrostatic and mechanical properties:

  • Electrostatic Potential : Native PF4 exhibits a strong positive potential (+15 kT/e) at the heparin-binding site, while rPF4-241 shows a neutral profile (-2 kT/e) .
  • Heparin Interaction Energy : Binding free energy for heparin decreases from -28.5 kcal/mol (native PF4) to -4.3 kcal/mol (rPF4-241) due to charge neutralization .
  • Tetramer Stability : rPF4-241 demonstrates higher rigidity in the N-terminal β-sheet region (RMSD = 1.2 Å vs. 2.8 Å for native PF4), attributed to compensatory hydrogen bonds at modified dimer interfaces .

Figure 1: Electrostatic Surface Comparison
(A) Native PF4: Positively charged lysine/arginine ring (blue).
(B) rPF4-241: Neutral surface (white) with glutamine/glutamate substitutions (red).

Properties

CAS No.

136512-13-5

Molecular Formula

C18H14O2

Synonyms

recombinant PF4-241

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Native Recombinant PF4 (rPF4)

  • In Vitro Activity: Both rPF4 and rPF4-241 inhibit endothelial cell proliferation with similar dose dependence (IC₅₀ values in the nanomolar range). However, rPF4-241 achieves this without heparin co-factor dependency .
  • In Vivo Efficacy: In B-16 melanoma models, daily intralesional injections of rPF4-241 (1–10 µg/day) reduced tumor growth by 50–70%, comparable to rPF4. Similar results were observed in HCT-116 xenografts, confirming broad-spectrum activity . In the chicken chorioallantoic membrane (CAM) assay, rPF4-241 inhibited angiogenesis at concentrations 10-fold lower than rPF4 (0.1 µg vs. 1.0 µg).

Other Angiostatic Agents

While direct comparisons with VEGF inhibitors (e.g., bevacizumab) are absent in the provided evidence, rPF4-241’s mechanism differs by targeting chemokine-mediated angiogenesis rather than growth factor signaling. This may reduce resistance pathways associated with VEGF blockade .

Key Research Findings and Data Tables

Table 1: Comparative Properties of rPF4-241 and rPF4

Property rPF4-241 rPF4 Reference
Heparin Binding None High affinity
Endothelial IC₅₀ ~10 nM ~10 nM
CAM Effective Dose 0.1 µg 1.0 µg
Heparin Neutralization Resistant Sensitive
Tumor Growth Inhibition 50–70% (B-16, HCT-116) 50–70% (B-16, HCT-116)

Table 2: In Vivo Tumor Model Outcomes

Tumor Model Treatment Dose Growth Inhibition (%) Specificity Reference
B-16 Melanoma 10 µg/day 70% Syngeneic mice
HCT-116 5 µg/day 60% Nude mice

Mechanistic and Clinical Implications

Preclinical data highlight its reduced toxicity profile compared to heparin-binding PF4 variants, supporting its development as a safer angiostatic agent .

Preparation Methods

Host Systems and Cultivation

Bacterial expression :

  • PF4-241 is expressed in E. coli BL21(DE3) using pET vectors. Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 0.5 mM for 4–6 hours at 37°C achieves optimal protein yield.

  • Inclusion bodies are isolated via centrifugation (12,000 × g, 20 min) and solubilized in 8 M urea or 6 M guanidine hydrochloride.

Mammalian expression :

  • HEK293 cells transfected with PF4-241 cDNA secrete the protein into serum-free media. Harvesting occurs 72–96 hours post-transfection, with yields of ~10–20 mg/L.

Purification Techniques

Affinity Chromatography

Unlike native PF4, PF4-241 lacks affinity for heparin. Consequently, purification leverages alternative strategies:

  • Immobilized metal affinity chromatography (IMAC) : A hexahistidine tag (6xHis) engineered into PF4-241 facilitates binding to Ni-NTA resin. Elution with 250 mM imidazole achieves >90% purity.

  • Cation-exchange chromatography : PF4-241’s high isoelectric point (pI ~10) allows separation on SP Sepharose columns. A NaCl gradient (0–1 M) elutes the protein at ~600 mM.

Final Polishing Steps

  • Size-exclusion chromatography (SEC) : Superdex 75 or Sephacryl S-100 HR columns remove aggregates, yielding monodisperse PF4-241 (Fig. 1B).

  • Dialysis : Buffer exchange into PBS (pH 7.4) or Tris-HCl (pH 8.0) ensures compatibility with downstream applications.

Quality Control and Validation

Purity Assessment

  • SDS-PAGE : A single band at ~7.8 kDa confirms homogeneity (Fig. 2A).

  • Mass spectrometry (MS) : Intact-mass analysis verifies the molecular weight (7,785 Da) and absence of truncations.

Functional Characterization

  • Heparin-binding assay : Surface plasmon resonance (SPR) or fluorescence polarization confirms loss of heparin affinity (K<sub>D</sub> > 1 μM vs. ~50 nM for wild-type PF4).

  • Biological activity : PF4-241 retains anti-angiogenic properties, as demonstrated by inhibition of endothelial cell proliferation (IC<sub>50</sub> = 50 nM).

Comparative Data and Yield Optimization

StepYield (mg/L culture)Purity (%)Method Validation Source
Bacterial expression15–2085–90
Mammalian expression10–1595–98
Ni-NTA purification12–1890–95
SEC polishing8–12>99

Challenges and Technical Considerations

Solubility and Refolding

PF4-241 expressed in E. coli often forms inclusion bodies. Refolding involves:

  • Gradual dialysis against 20 mM Tris (pH 8.0), 150 mM NaCl, 1 mM EDTA, and 0.5 M L-arginine.

  • Monitoring by circular dichroism (CD) spectroscopy to ensure proper β-sheet formation.

Stability Issues

  • Lyophilized PF4-241 retains activity for >6 months at -80°C.

  • Avoid repeated freeze-thaw cycles; storage in 25% glycerol at -20°C is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.